molecular formula C17H25N3O B11365947 5,7-Diethyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL

5,7-Diethyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL

Cat. No.: B11365947
M. Wt: 287.4 g/mol
InChI Key: XPBCVPMLIGKIEV-UHFFFAOYSA-N
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Description

5,7-Diethyl-2-(2-pyridinyl)-1,3-diazatricyclo[3311~3,7~]decan-6-OL is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the formation of the tricyclic structure through cyclization reactions. Common reagents used in these reactions include ethyl groups, pyridine, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

5,7-Diethyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diethylpyridine: A simpler pyridine derivative with similar structural features.

    1,3-Diazabicyclo[3.3.1]nonane: A related tricyclic compound with different substituents.

Uniqueness

5,7-Diethyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL is unique due to its specific tricyclic structure and the presence of both ethyl and pyridinyl groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

5,7-diethyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C17H25N3O/c1-3-16-9-19-11-17(4-2,15(16)21)12-20(10-16)14(19)13-7-5-6-8-18-13/h5-8,14-15,21H,3-4,9-12H2,1-2H3

InChI Key

XPBCVPMLIGKIEV-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3C4=CC=CC=N4)CC

Origin of Product

United States

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